Ceftiofur-Natrium

Übersicht

Beschreibung

Ceftiofur-Natrium ist ein Breitband-Cephalosporin-Antibiotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist wirksam gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich Stämme, die Beta-Lactamase produzieren . Diese Verbindung ist besonders nützlich bei der Behandlung von Atemwegserkrankungen bei Nutztieren wie Rindern, Schweinen und Pferden .

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

Ceftiofur sodium is widely used in the treatment of bacterial infections in various animal species, including cattle, swine, sheep, horses, and dogs. Below are specific applications based on animal type:

Cattle and Dairy Cattle

- Respiratory Diseases : Ceftiofur sodium is used to treat bovine respiratory disease (shipping fever) caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida .

- Foot Rot : It is also indicated for acute bovine interdigital necrobacillosis associated with Fusobacterium necrophorum .

Swine

- Bacterial Respiratory Disease : Effective in treating swine pneumonia associated with Actinobacillus pleuropneumoniae and Pasteurella multocida. A study indicated that treatment reduced mortality rates significantly in pre-weaned piglets .

Sheep and Lambs

- Used for respiratory infections and other bacterial diseases, with administration protocols similar to those for cattle .

Horses

- Administered for respiratory infections caused by Streptococcus zooepidemicus, with specific dosing guidelines .

Dogs

- Utilized for treating various bacterial infections, with a dosage regimen tailored to the size and health status of the dog .

Pharmacokinetics and Efficacy Studies

Research has demonstrated the pharmacokinetic properties of ceftiofur sodium, revealing its efficacy in various clinical settings:

- A comparative study showed that ceftiofur sodium administered at 10 mg/kg was effective in treating undifferentiated fever in beef cattle, demonstrating comparable results to enrofloxacin .

- In vitro studies have shown that ceftiofur sodium exhibits high antibacterial activity against a range of pathogens, including E. coli, Staphylococcus aureus, and Salmonella spp., with inhibition rates exceeding 90% for many strains .

Case Studies

Several case studies highlight the effectiveness of ceftiofur sodium in veterinary practice:

- Field Study in Swine : A global study involving 2,693 piglets treated with ceftiofur sodium showed a reduction in mortality from 11.0% in control groups to 7.5% in treated groups, indicating its effectiveness in improving growth performance and reducing disease incidence .

- Lamb Treatment : In lambs suffering from pneumonia associated with bacterial infections, treatment with ceftiofur sodium resulted in significant recovery rates within days of administration .

Safety and Tolerance

Studies have assessed the safety profile of ceftiofur sodium across different species:

- In cattle, tolerability studies indicated no adverse systemic effects at dosages significantly higher than recommended levels. Local muscle irritation was noted but resolved within days post-treatment .

Data Tables

| Application Area | Animal Type | Indications | Dosage Recommendations |

|---|---|---|---|

| Respiratory Disease | Cattle | Bovine respiratory disease | 1 mg/kg/day for 3 days |

| Foot Rot | Cattle | Acute bovine interdigital necrobacillosis | 1 mg/kg/day for 3 days |

| Bacterial Pneumonia | Swine | Swine bacterial pneumonia | 3 mg/kg/day for 3 days |

| Respiratory Infections | Horses | Infections caused by Streptococcus zooepidemicus | 2 mg/kg/day for 3 days |

| Bacterial Infections | Dogs | Various bacterial infections | 2 mg/kg/day for 5–14 days |

Wirkmechanismus

Target of Action

Ceftiofur Sodium, also known as Sodium Ceftiofur, is a third-generation cephalosporin antibiotic . It primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of bacterial cell wall assembly and remodelling during growth and division .

Mode of Action

Ceftiofur Sodium binds to and inactivates the PBPs . This interaction interferes with the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall . The inactivation of PBPs and the prevention of peptidoglycan cross-linking lead to the weakening of the bacterial cell wall, causing cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by Ceftiofur Sodium is the synthesis of the bacterial cell wall. By binding to PBPs, Ceftiofur Sodium inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall biosynthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

Ceftiofur Sodium exhibits optimal pharmacokinetic properties. It is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% respectively . The volume of distribution is moderate, and the systemic clearance is low .

Result of Action

The primary result of Ceftiofur Sodium’s action is the lysis of bacterial cells due to the weakening of the cell wall . This leads to the effective treatment of infections caused by Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains .

Biochemische Analyse

Biochemical Properties

Ceftiofur sodium is resistant to hydrolysis by beta-lactamase and has activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Cellular Effects

Ceftiofur sodium, like other cephalosporins, is bactericidal in vitro, resulting from inhibition of cell wall synthesis . It has a wide distribution throughout the body, including penetration into joints and synovial fluid .

Molecular Mechanism

The mechanism of action of Ceftiofur sodium involves binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Temporal Effects in Laboratory Settings

The systemic exposure of Ceftiofur sodium in lactating goats following intravenous and subcutaneous administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome

Dosage Effects in Animal Models

In animal models, the effects of Ceftiofur sodium vary with different dosages . For example, in healthy beagle dogs, a dose of 2.2 mg/kg Ceftiofur sodium was administered either intravenously or subcutaneously . The absolute bioavailabilities were 85.16% and 84.43%, respectively .

Metabolic Pathways

Ceftiofur sodium is rapidly metabolized to its active metabolite desfurolyceftiofur and furoic acid after parenteral administration . The metabolite desfurolyceftiofur also has antibiotic activity .

Transport and Distribution

Ceftiofur sodium has a wide distribution throughout the body, including penetration into joints and synovial fluid . It is excreted primarily in urine .

Subcellular Localization

Ceftiofur sodium, being an antibiotic, does not have a specific subcellular localization. It acts on the bacterial cell wall, specifically on the penicillin-binding proteins located on the inner membrane of the bacterial cell wall .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Ceftiofur-Natrium beinhaltet die Kondensation von 3-[2-(Furylcarbonyl)thiomethyl]-3-cephem-4-carbonsäure mit 5-Phenyl-1,3,4-oxadiazol-2-thio-2-(2-Aminothiazol-4-yl)-2-methoxyimino)acetat . Das resultierende Ceftiofur-Aminsalt wird dann unter Verwendung einer Natrium-Base in sein Natriumsalz umgewandelt . Die Reaktion wird typischerweise in einem organischen Lösungsmittel durchgeführt und mit einer stöchiometrischen Menge an Mineralsäure neutralisiert .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet oft die Verwendung von fortschrittlichen Techniken, um eine hohe Reinheit und Stabilität zu gewährleisten. Ein Verfahren umfasst die Herstellung von Ceftiofur-Säure, gefolgt von ihrer Umwandlung in das Natriumsalz durch Kristallisations- und Reinigungsprozesse . Dieses Verfahren stellt sicher, dass das Endprodukt frei von Verunreinigungen ist und die gewünschten pharmakologischen Eigenschaften besitzt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Cephalosporinring auftreten.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Bedingungen für diese Reaktionen variieren, beinhalten aber oft kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die ihre antibiotischen Eigenschaften behalten . Diese Derivate können unterschiedliche pharmakokinetische und pharmakodynamische Profile haben, was sie für bestimmte Anwendungen nützlich macht .

Analyse Chemischer Reaktionen

Types of Reactions

Ceftiofur sodium undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert ceftiofur sodium into its reduced forms.

Substitution: Substitution reactions can occur at various positions on the cephalosporin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of ceftiofur sodium that retain its antibiotic properties . These derivatives can have different pharmacokinetic and pharmacodynamic profiles, making them useful for specific applications .

Vergleich Mit ähnlichen Verbindungen

Ceftiofur-Natrium ist unter den Cephalosporin-Antibiotika aufgrund seiner breiten Aktivität und seiner Resistenz gegen Beta-Lactamase einzigartig . Ähnliche Verbindungen sind:

Cefotaxim: Auch ein Cephalosporin der dritten Generation, das hauptsächlich in der Humanmedizin eingesetzt wird.

Cefepim: Ein Cephalosporin der vierten Generation mit breiterer Aktivität gegen gramnegative Bakterien.

This compound zeichnet sich durch seinen spezifischen Einsatz in der Veterinärmedizin und seine Wirksamkeit gegen eine Vielzahl von bakteriellen Krankheitserregern aus .

Eigenschaften

CAS-Nummer |

104010-37-9 |

|---|---|

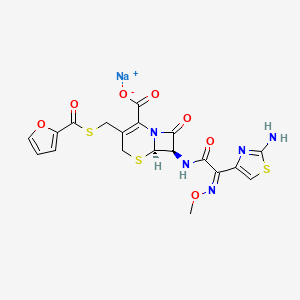

Molekularformel |

C19H16N5NaO7S3 |

Molekulargewicht |

545.6 g/mol |

IUPAC-Name |

sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-; |

InChI-Schlüssel |

RFLHUYUQCKHUKS-CMKUNUBPSA-M |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

Isomerische SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

Kanonische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

Aussehen |

Solid powder |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

80370-57-6 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ceftiofur sodium work?

A1: Ceftiofur sodium, like other cephalosporin antibiotics, acts as a bactericidal agent by disrupting the synthesis of bacterial cell walls. [, ] It specifically inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] This disruption weakens the bacterial cell wall, leading to cell death. [, ]

Q2: What is the molecular formula and weight of ceftiofur sodium?

A2: Ceftiofur sodium has the molecular formula C19H16N5NaO7S3 and a molecular weight of 537.52 g/mol. [, , ]

Q3: Is there any spectroscopic data available for ceftiofur sodium?

A3: While the provided papers don't delve into detailed spectroscopic analysis, UV spectrophotometry studies have identified a maximum absorption wavelength of 292 nm for ceftiofur sodium, which can be used for its quantification. [, ]

Q4: What factors can impact the stability of ceftiofur sodium?

A5: Studies show that ceftiofur sodium degradation is affected by factors like pH, temperature, and exposure to light. [, ] Higher pH levels and temperatures accelerate its degradation. [, ] Light exposure can also contribute to its breakdown. [, ]

Q5: What strategies are employed to improve the stability and bioavailability of ceftiofur sodium formulations?

A7: One research paper describes an injectable composition of ceftiofur sodium utilizing plant fatty acid esters as a dispersant and anhydrous ethanol. [] This formulation aims to enhance viscosity, re-dispersion characteristics, and potentially bioavailability. [] Another study explored the development of ceftiofur sodium-chitosan nanoparticles using an ionic crosslinking method. [] This approach aimed to create a sustained-release formulation, potentially prolonging the drug's action time. []

Q6: How is ceftiofur sodium metabolized in the body?

A8: Ceftiofur sodium is primarily metabolized into desfuroylceftiofur acetamide (DCA), its active metabolite. [, , , ] This conversion is thought to occur via enzymatic hydrolysis. [, ]

Q7: What is the bioavailability of ceftiofur sodium after intramuscular administration in various species?

A9: Studies show ceftiofur sodium exhibits complete (100%) bioavailability after intramuscular administration in sheep and goats. [, ] In pigs, the bioavailability after intramuscular administration is reported to be 87.97%. []

Q8: How does the route of administration affect the pharmacokinetics of ceftiofur sodium?

A10: Research in green iguanas demonstrates that while the maximum plasma concentration of ceftiofur is significantly higher after intramuscular administration compared to subcutaneous administration, both routes achieve similar areas under the curve. [] This suggests that while the rate of absorption might differ, the overall exposure to the drug is comparable.

Q9: How does age affect the pharmacokinetics of ceftiofur sodium in cattle?

A11: Studies reveal significant age-related differences in ceftiofur sodium pharmacokinetics in cattle. [] Younger calves (7 days to 1 month old) exhibit a larger area under the curve and smaller total body clearance compared to older calves (3-9 months old). [] This indicates that ceftiofur sodium is eliminated more slowly in younger animals, leading to higher drug exposure. []

Q10: Does ceftiofur sodium cross the placental barrier in pregnant animals?

A12: Research in pregnant pony mares found that while ceftiofur sodium readily crosses the placental barrier, its active metabolite, DCA, does not reach detectable levels in fetal fluids or tissues. []

Q11: Is ceftiofur sodium effective in treating bovine respiratory disease?

A14: Field trials comparing ceftiofur sodium to trimethoprim-sulfadoxine for treating bovine respiratory disease (BRD) in calves found that ceftiofur sodium led to significantly greater treatment response rates after three days of therapy. [, ] This resulted in reduced treatment costs and lower mortality and wastage rates associated with BRD in the ceftiofur sodium group. [, ]

Q12: Can ceftiofur sodium be used to treat interdigital necrobacillosis in cattle?

A15: A network meta-analysis of randomized controlled trials indicated that ceftiofur sodium, administered intramuscularly at 1.0 μg/kg body weight every 24 h for 3 days, demonstrated a better clinical response compared to other treatments including oxytetracycline, tulathromycin, placebo, and a lower dose of ceftiofur sodium (0.1 μg/kg) for interdigital necrobacillosis in cattle. []

Q13: What mechanisms contribute to ceftiofur sodium resistance in bacteria?

A16: While the provided papers don't comprehensively cover resistance mechanisms, research suggests that the production of β-lactamases, efflux pumps, and alterations in cell membrane permeability can contribute to ceftiofur sodium resistance in bacteria like E. coli. []

Q14: What is the acute toxicity of ceftiofur sodium?

A17: The acute toxicity of ceftiofur sodium was evaluated in mice. [] The LD50 (lethal dose for 50% of the test population) via intramuscular injection was determined to be 1,673.02 mg/kg body weight, indicating low acute toxicity. []

Q15: Are there any drug delivery strategies being explored for ceftiofur sodium?

A19: Research highlights the development of ceftiofur sodium-chitosan nanoparticles as a potential sustained-release drug delivery system. [] This formulation aims to prolong the drug's action time, potentially improving treatment efficacy and reducing the frequency of administration. []

Q16: What analytical methods are used to determine ceftiofur sodium concentrations?

A20: Several analytical methods are employed for quantifying ceftiofur sodium and its metabolites. [, , , , ] High-performance liquid chromatography (HPLC) is frequently utilized, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS). [, , , , ] Microbiological assays using sensitive bacterial strains have also been employed, particularly for pharmacokinetic studies. [, , ]

Q17: How does ceftiofur sodium degrade in the environment?

A21: Ceftiofur sodium is readily degraded in cattle feces, primarily by microbial activity. [] In soil, it degrades aerobically with half-lives ranging from 22.2 to 49 days, depending on soil type. [] Hydrolysis of ceftiofur sodium is pH-dependent, with faster degradation at higher pH levels. [] Photodegradation also contributes to its breakdown, although the rate decreases over time, possibly due to the formation of a protective film from degradation products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.